N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. This structure combines the electron-withdrawing trifluoromethyl group with the aromatic thiadiazole system, which is known for its bioisosteric properties and pharmacological relevance.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKPGXIKGXIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the thiadiazole ring can produce aminothiadiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-methylphenyl thiadiazole derivatives with trifluoromethyl benzoyl chloride. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and elemental analysis to confirm its structure and purity.
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant growth inhibition against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to specific cancer-related proteins is promising. For example, molecular docking simulations indicate effective interactions with targets involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Activity : The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Studies demonstrate that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
- Fungal Activity : In addition to bacterial activity, these compounds have shown antifungal properties against species like Aspergillus niger. The cup plate method has been utilized to assess their efficacy at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in the chemical structure can significantly influence their potency and selectivity:
Case Studies
Several case studies illustrate the practical applications of this compound in research:
- Case Study 1 : A study demonstrated that a series of thiadiazole derivatives exhibited potent anticancer effects in vitro against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Case Study 2 : Another research effort focused on synthesizing a library of thiadiazole-based compounds for screening against microbial strains. Results indicated that certain modifications led to enhanced antibacterial activity compared to existing antibiotics .
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
Proteins: Interaction with various proteins can alter their function, stability, and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide and analogous compounds:
Key Observations and Trends
Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in kinase inhibitors like the compound from . Bromine or sulfamoyl substituents () may improve binding to hydrophobic pockets in enzymes but reduce solubility .
Spectral and Structural Insights :
- The absence of C=O IR bands in tautomeric thiadiazole derivatives (e.g., compounds [7–9] in ) confirms structural rearrangements, whereas the target compound retains the benzamide carbonyl .
- Aromatic proton shifts in NMR (δ 7.2–8.1 ppm) are consistent across analogs, confirming the stability of the thiadiazole-aromatic system .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving condensation of 3-(trifluoromethyl)benzoyl chloride with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine under basic conditions .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety. These structural elements contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, a series of substituted 5-phenyl-1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains using the disc diffusion method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
| Candida albicans | 15 |
These findings suggest that this compound exhibits promising potential as an antimicrobial agent against resistant strains .
Anticancer Activity
Research has also highlighted the compound's antiproliferative effects on cancer cells. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including prostate cancer cells (PC-3). The mechanism involves the activation of caspase-dependent pathways leading to programmed cell death. The following table summarizes the observed IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 35 |
These results indicate that the compound may serve as a lead structure for developing new anticancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed moderate activity with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE. Notably, some derivatives showed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by coupling with benzamide precursors. Intermediates are characterized via TLC for purity, melting point determination, and spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry). For example, ¹H NMR (400 MHz) typically shows aromatic protons (δ 7.2–8.1 ppm) and distinct splitting patterns for substituents . Physical data (melting points, Rf values) are often tabulated, as in Table 1 of synthetic studies .
Q. Which spectroscopic techniques confirm structural integrity, and what key spectral features should researchers expect?
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm).
- IR : C=O stretching (1680–1700 cm⁻¹), thiadiazole ring vibrations (1550 cm⁻¹).
- Mass spectrometry : Molecular ion peaks matching exact mass (e.g., m/z 407.08 for C₁₇H₁₂F₃N₃OS) .
Q. What in vitro screening methods are used for initial bioactivity assessment?
- Antioxidant activity : Ferric reducing antioxidant power (FRAP) assay, compared to BHT controls .
- Antibacterial activity : Agar diffusion against Escherichia coli and Bacillus subtilis .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231, U87) with 48–72 hour exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiadiazole derivatives?
Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization .
- Catalysis : Lewis acids (e.g., ZnCl₂) in coupling reactions .
- Temperature control : Maintain 80–100°C during thiadiazole formation to minimize byproducts . Systematic Design of Experiments (DoE) approaches are recommended for parameter optimization .
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?
Q. What SAR strategies elucidate the role of substituents (e.g., CF₃, 4-methylphenyl)?
- Isosteric replacement : Substitute CF₃ with Cl or CH₃ to assess hydrophobicity .
- Positional scanning : Synthesize analogs with methyl groups at different phenyl positions .
- Molecular docking : Map interactions between CF₃ and tyrosine kinase active sites . Validate findings using enzymatic assays and cellular models .
Q. What methodologies investigate pro-apoptotic mechanisms in cancer cells?
Combine:
Q. How to address crystallization challenges for X-ray diffraction studies?
- Solvent systems : Use DMSO/water mixtures with slow evaporation .
- Temperature trials : Conduct crystallization at 4–40°C to avoid polymorphism .
- Data collection : High-resolution (≤0.8 Å) at 100K to reduce thermal motion . Refine structures using SHELX software (R-factors <0.05) .
Q. How to evaluate antibacterial activity against resistant strains?
Q. What considerations guide cancer cell line selection for efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
